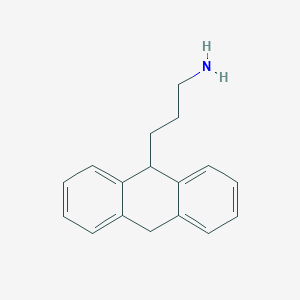9-(2-Aminopropyl)-9,10-dihydroanthracene
CAS No.:
Cat. No.: VC14580890
Molecular Formula: C17H19N
Molecular Weight: 237.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H19N |
|---|---|
| Molecular Weight | 237.34 g/mol |
| IUPAC Name | 3-(9,10-dihydroanthracen-9-yl)propan-1-amine |
| Standard InChI | InChI=1S/C17H19N/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,18H2 |
| Standard InChI Key | AUTKMGMMFJXIDV-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2C(C3=CC=CC=C31)CCCN |
Introduction
Chemical Identity and Structural Features
9-(2-Aminopropyl)-9,10-dihydroanthracene (C₁₇H₁₉N) is a polycyclic aromatic hydrocarbon derivative characterized by a reduced anthracene core (9,10-dihydroanthracene) substituted with a 2-aminopropyl group at the 9th position. The dihydroanthracene moiety preserves aromaticity in the flanking benzene rings while introducing a non-planar, semi-saturated central ring, which influences molecular rigidity and receptor interactions . The aminopropyl side chain introduces a three-carbon spacer with a terminal primary amine, a feature critical for modulating receptor binding kinetics .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₉N | |
| Molecular Weight | 237.34 g/mol | |
| Core Structure | 9,10-Dihydroanthracene | |
| Functional Group | 2-Aminopropyl substituent |
Synthesis and Structural Modification
The synthesis of 9-(2-aminopropyl)-9,10-dihydroanthracene builds on methodologies developed for AMDA derivatives. Key steps involve:
-
Core Formation: 9,10-Dihydroanthracene is prepared via dissolving metal reduction of anthracene using sodium/ethanol or magnesium, preserving aromaticity in the outer rings .
-
Side-Chain Introduction: Starting from 9-hydroxymethylanthracene, halogenation and cyanation yield 2-(anthracen-9-yl)acetonitrile, which is hydrolyzed to the corresponding carboxylic acid . Reduction of the anthracene core (Na/n-pentanol) produces 2-(9,10-dihydroanthracen-9-yl)acetic acid, followed by amidation and reduction to the primary amine .
-
N-Alkylation: Reductive amination or direct alkylation modifies the terminal amine, enabling the generation of N-methyl or N,N-dimethyl variants (e.g., 3b, 3c) .
Table 2: Synthetic Pathways for Key Derivatives
Structure-Activity Relationships (SAR)
The pharmacological profile of 9-(2-aminopropyl)-9,10-dihydroanthracene is shaped by its structural constraints and side-chain modifications:
-
Rigidity and Receptor Fit: The dihydroanthracene core enforces a bent conformation, aligning with the topology of biogenic amine receptors . Comparative studies show that elongation of the side chain from aminomethyl (AMDA, 1a) to aminopropyl (3a) enhances 5-HT₂A receptor selectivity over H₁, likely due to improved hydrophobic interactions .
-
N-Alkylation Effects: Methylation of the terminal amine (e.g., 3b, 3c) reduces H₁ affinity while marginally increasing 5-HT₂A binding, suggesting steric and electronic modulation of receptor engagement .
Table 3: Receptor Affinity Profiles
| Compound | H₁ Ki (nM) | 5-HT₂A Ki (nM) | Selectivity Ratio (5-HT₂A/H₁) |
|---|---|---|---|
| 1a (AMDA) | 12.3 | 8.7 | 0.71 |
| 3a | 45.6 | 6.2 | 0.14 |
| 3b | 89.4 | 5.8 | 0.06 |
Pharmacological Applications
Neurotransmitter Receptor Modulation
The compound’s affinity for 5-HT₂A receptors positions it as a candidate for antagonizing serotonin-mediated pathways in schizophrenia and depression . Its moderate H₁ activity further suggests utility in allergic or inflammatory conditions, though selectivity remains a challenge .
Future Directions
-
Selectivity Optimization: Rational design focusing on N-substituents (e.g., bulkier groups) may enhance 5-HT₂A specificity.
-
In Vivo Profiling: Pharmacokinetic studies are needed to assess bioavailability and blood-brain barrier penetration.
-
Therapeutic Expansion: Exploration in oncology, leveraging anthracene’s fluorescence for theragnostic applications, remains untapped.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume